
1,1-Biazetidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1-Biazetidine is a chemical compound with the molecular formula C₆H₁₂N₂ and a molecular weight of 112.1729. It is characterized by a four-membered ring structure containing two nitrogen atoms.
Métodos De Preparación
The synthesis of 1,1-Biazetidine typically involves the reaction of azetidine with suitable reagents under controlled conditions. One common method is the aza-Michael addition, where azetidine reacts with methyl 2-(azetidin-3-ylidene)acetate in the presence of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene). This reaction yields functionalized azetidines, which can be further modified through various chemical reactions . Industrial production methods often involve similar synthetic routes but are optimized for higher yields and purity.
Análisis De Reacciones Químicas
1,1-Biazetidine undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and alkylating agents.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield azetidine-2-one, while reduction can produce azetidine .
Aplicaciones Científicas De Investigación
1,1-Biazetidine has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of various heterocyclic compounds and peptides.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: It is used in the production of polymers and other materials with unique properties
Mecanismo De Acción
The mechanism of action of 1,1-Biazetidine involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and context .
Comparación Con Compuestos Similares
1,1-Biazetidine is similar to other four-membered ring compounds such as azetidine and oxetane. it is unique in its structure and reactivity. Unlike azetidine, which contains only one nitrogen atom, this compound contains two nitrogen atoms, which can influence its chemical properties and reactivity. Similarly, oxetane contains an oxygen atom instead of nitrogen, leading to different chemical behavior .
Similar compounds include:
Azetidine: A four-membered ring containing one nitrogen atom.
Oxetane: A four-membered ring containing one oxygen atom.
Pyrrolidine: A five-membered ring containing one nitrogen atom.
Propiedades
Número CAS |
67092-91-5 |
|---|---|
Fórmula molecular |
C6H12N2 |
Peso molecular |
112.17 g/mol |
Nombre IUPAC |
1-(azetidin-1-yl)azetidine |
InChI |
InChI=1S/C6H12N2/c1-3-7(4-1)8-5-2-6-8/h1-6H2 |
Clave InChI |
XILGEHKSJPJABX-UHFFFAOYSA-N |
SMILES canónico |
C1CN(C1)N2CCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


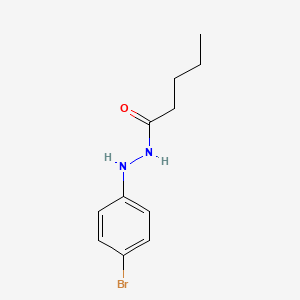

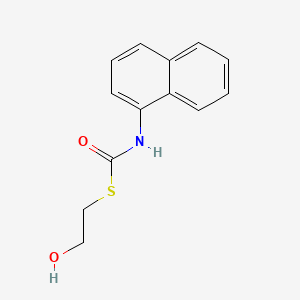
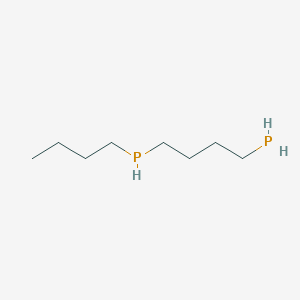
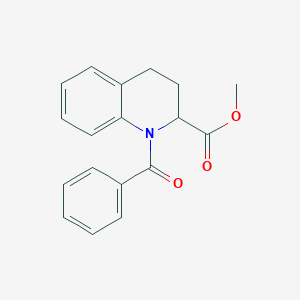


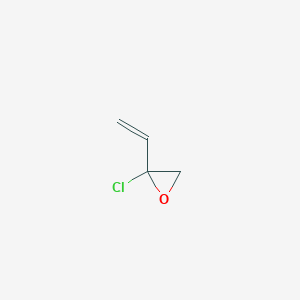
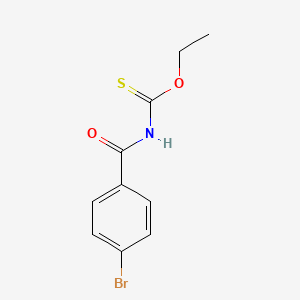
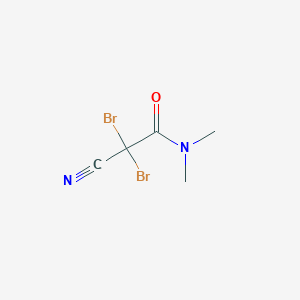
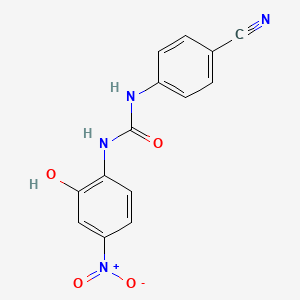
![N-[3,3-dicyano-2-(4-methylsulfanylphenyl)prop-2-enyl]acetamide](/img/structure/B14460218.png)
![N-Acetyl-3-(4-oxo-3-{2-[4-(phosphonomethyl)phenyl]hydrazinylidene}cyclohexa-1,5-dien-1-yl)-D-alanine](/img/structure/B14460225.png)

